3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride
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Overview
Description
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of guanidine, a functional group that is highly versatile and biologically active. This compound is characterized by the presence of a hydroxybenzoyloxy group attached to a propylguanidine moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride typically involves the esterification of p-hydroxybenzoic acid with 3-hydroxypropylguanidine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzoyloxy derivatives.
Scientific Research Applications
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes by slowing the rates of depolarization and repolarization . This interaction is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride: Similar structure but with a nitro group instead of a hydroxy group.
3-(p-Methoxy-benzoyloxy)propylguanidine hydrochloride: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
19623-22-4 |
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Molecular Formula |
C11H16ClN3O3 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
diaminomethylidene-[3-(4-hydroxybenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-11(13)14-6-1-7-17-10(16)8-2-4-9(15)5-3-8;/h2-5,15H,1,6-7H2,(H4,12,13,14);1H |
InChI Key |
LMMNTUSVWNNKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCC[NH+]=C(N)N)O.[Cl-] |
Origin of Product |
United States |
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